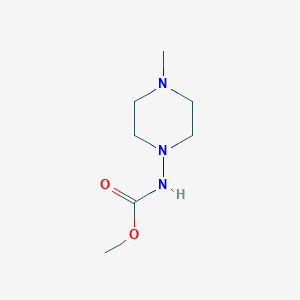

Methyl (4-methylpiperazin-1-yl)carbamate

CAS No.:

Cat. No.: VC14653329

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N3O2 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | methyl N-(4-methylpiperazin-1-yl)carbamate |

| Standard InChI | InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11) |

| Standard InChI Key | LVBXREUQHFLZKE-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)NC(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl (4-methylpiperazin-1-yl)carbamate consists of a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—modified by a methyl group at the 4-position and a carbamate functional group (-OC(=O)OCH) at the 1-position . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence the compound’s solubility and reactivity.

Key Structural Features:

-

Piperazine Core: Provides a rigid scaffold for functionalization.

-

4-Methyl Substitution: Enhances lipophilicity and modulates electronic properties.

-

Carbamate Moiety: Contributes to hydrolytic stability and potential bioactivity .

Physicochemical Properties

The compound’s calculated LogP (partition coefficient) of 0.32 suggests moderate hydrophilicity, while its polar surface area (61.6 Ų) indicates significant hydrogen-bonding potential . These properties make it suitable for applications requiring balanced solubility and membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl (4-methylpiperazin-1-yl)carbamate typically involves multi-step organic reactions. A common pathway includes:

-

Piperazine Functionalization:

-

Methylation: Introduction of the 4-methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions .

-

Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

-

-

Purification: Flash column chromatography or recrystallization yields the final product with >95% purity .

Stability and Degradation

The compound exhibits stability under ambient conditions but undergoes hydrolysis in acidic or alkaline environments, yielding 4-methylpiperazine and methyl carbamic acid . This reactivity is critical for its potential use as a prodrug or hydrolyzable linker in drug delivery systems.

Pharmacological and Biological Applications

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier (BBB) has been explored in neuropharmacology. Piperazine derivatives act as:

-

Dopamine Receptor Modulators: Potential applications in treating schizophrenia and Parkinson’s disease .

-

Serotonin Antagonists: Investigated for antidepressant and anxiolytic effects .

Industrial and Material Science Applications

Chemical Intermediates

Methyl (4-methylpiperazin-1-yl)carbamate serves as a precursor in synthesizing:

-

Polymer Additives: Enhances thermal stability in polyurethanes and epoxies.

-

Coordination Complexes: Forms stable chelates with transition metals (e.g., Cu, Fe) for catalytic applications .

Advanced Material Synthesis

Recent studies highlight its role in creating:

-

Metal-Organic Frameworks (MOFs): Piperazine-carbamate linkers improve porosity and gas adsorption capacity .

-

Drug Delivery Systems: Hydrolyzable carbamate bonds enable controlled release of therapeutics .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, methyl (4-methylpiperazin-1-yl)carbamate is compared to related piperazine derivatives (Table 1) .

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Piperazine Carbamate | Unsubstituted piperazine core | Lower lipophilicity; reduced BBB penetration |

| N-Methylpiperazine | Lacks carbamate group | Higher basicity; limited hydrolytic stability |

| 4-Ethylpiperazin-1-yl Carbamate | Ethyl substitution at 4-position | Enhanced metabolic stability |

Table 1: Structural and functional comparison of piperazine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume